4-Methoxybenzoyl chloride

Physical Organic Chemistry Solvolysis Kinetics Reaction Mechanism

Procure 4-methoxybenzoyl chloride based on its distinct SN1 ionization pathway, which is fundamentally different from unsubstituted benzoyl chloride. The para-methoxy group stabilizes the acylium ion, ensuring predictable kinetics and selective product formation for critical syntheses like amiodarone and aniracetam. Choose high-purity (≥99%) material for reproducible yields.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 100-07-2
Cat. No. B033012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzoyl chloride
CAS100-07-2
Synonymsp-Anisoyl Chloride;  4-Anisoyl Chloride;  4-Methoxybenzoic Acid Chloride;  4-Methoxybenzoyl Chloride;  4-Methoxyphenylchloroform;  Anisoyl Chloride;  NSC 86125;  Para-anisoyl Chloride;  p-Methoxybenzoic Acid Chloride;  p-Methoxybenzoyl Chloride
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyMXMOTZIXVICDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride.

4-Methoxybenzoyl Chloride (CAS 100-07-2): Procurement-Grade Overview of an Electron-Rich Acylating Reagent


4-Methoxybenzoyl chloride (CAS 100-07-2), also known as p-anisoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol [1]. At ambient temperature, it exists as a colorless to amber liquid after melting (melting point 22 °C), with a density of 1.260 g/mL at 20 °C and a boiling point of 262–263 °C [2]. The presence of the electron-donating para-methoxy substituent confers distinct electronic properties that differentiate this compound from unsubstituted benzoyl chloride and other substituted analogs. Its reactivity profile is dominated by the acyl chloride functional group, making it a potent electrophile for nucleophilic acyl substitution reactions with amines, alcohols, and carboxylic acids . The compound is moisture-sensitive and undergoes hydrolysis via a dissociative (SN1-type) mechanism, necessitating storage under anhydrous conditions at 2–8 °C [3].

Why Unsubstituted Benzoyl Chloride Cannot Substitute for 4-Methoxybenzoyl Chloride: Electronic and Mechanistic Imperatives


The para-methoxy group on 4-methoxybenzoyl chloride fundamentally alters the electronic environment of the carbonyl carbon and the leaving group, dictating a reaction mechanism and kinetic profile that cannot be replicated by unsubstituted benzoyl chloride or other halogen-substituted analogs [1]. Specifically, the strong electron-donating resonance effect (+M) of the methoxy substituent stabilizes the acylium ion intermediate formed during solvolysis, promoting a unimolecular (SN1) ionization pathway. In contrast, unsubstituted benzoyl chloride proceeds via a bimolecular addition–elimination pathway under identical conditions . This mechanistic divergence translates into quantifiable differences in reaction rates, solvent sensitivity, and nucleophile selectivity that render simple one-for-one substitution untenable for applications requiring predictable acylation kinetics, selective product formation, or compatibility with specific synthetic routes [2]. The procurement decision must therefore be guided by experimental evidence demonstrating exactly where 4-methoxybenzoyl chloride delivers measurably different outcomes.

Quantitative Differentiation of 4-Methoxybenzoyl Chloride (CAS 100-07-2) from Comparator Acyl Chlorides: Evidence-Based Selection Guide


Mechanistic Pathway Differentiation: SN1 Ionization of 4-Methoxybenzoyl Chloride vs. SN2 Addition–Elimination of Benzoyl Chloride

The solvolysis of 4-methoxybenzoyl chloride proceeds predominantly through a unimolecular (SN1) ionization mechanism with rate-limiting C–Cl bond cleavage to form a stabilized acylium ion intermediate. In contrast, unsubstituted benzoyl chloride follows a bimolecular addition–elimination pathway under identical conditions [1]. This mechanistic distinction is evidenced by a solvent isotope effect (kMeOH/kMeOD) of 1.22 for 4-methoxybenzoyl chloride compared to 1.55 for benzoyl chloride, indicating a lower degree of nucleophilic participation in the rate-determining step for the methoxy-substituted compound . Furthermore, benzoyl chloride exhibits approximately 40-fold greater sensitivity to added amine nucleophiles than 4-methoxybenzoyl chloride in aminolysis reactions, confirming fundamentally different rate-limiting steps between the two compounds .

Physical Organic Chemistry Solvolysis Kinetics Reaction Mechanism

Kinetic Differentiation in Methanolysis: Rate Comparisons with Benzoyl Chloride and p-Phenoxybenzoyl Chloride

Kinetic studies of methanolysis reveal that 4-methoxybenzoyl chloride exhibits measurably different activation parameters compared to benzoyl chloride and p-phenoxybenzoyl chloride [1]. The rate differences observed between benzoyl chloride and 4-methoxybenzoyl chloride arise from counterbalancing changes in enthalpies and entropies of activation, which are ascribed to differing degrees of SN1 character in the reactions [1]. Notably, 4-methoxybenzoyl chloride displays higher SN1 character than benzoyl chloride due to the resonance stabilization provided by the para-methoxy group. This translates to distinct solvent–rate profiles that cannot be extrapolated from data on unsubstituted benzoyl chloride, requiring compound-specific kinetic characterization for process optimization.

Kinetics Solvolysis Methanolysis

Synthesis Purity and Yield: Quantitative Benchmark for Procurement Specifications

An optimized synthetic protocol using bis(trichloromethyl) carbonate (BTC) as chlorinating agent with p-methoxybenzoic acid in dichloroethane achieves 4-methoxybenzoyl chloride with 99.62% purity (GC) and 98.57% isolated yield [1]. This represents a high-purity, high-yield benchmark that establishes procurement specifications for this compound relative to commercially available batches. Typical commercial specifications list purity at ≥97.0% (GC/T) or ≥98.0% (argentometric titration) , with high-purity grades reaching ≥99% . The availability of well-characterized analytical methods including GC purity determination, NMR structural confirmation, and HPLC analysis ensures batch-to-batch reproducibility for demanding synthetic applications [2].

Organic Synthesis Process Chemistry Quality Control

Differentiation from 4-Fluorobenzoyl Chloride: Electronic Effects on Acylation Reactivity

The para-substituent on 4-methoxybenzoyl chloride is strongly electron-donating by resonance (+M effect, Hammett σp = –0.27), whereas the para-fluoro substituent on 4-fluorobenzoyl chloride is electron-withdrawing by induction but weakly electron-donating by resonance (Hammett σp = +0.06) [1]. This fundamental electronic difference dictates that 4-methoxybenzoyl chloride stabilizes positive charge development at the carbonyl carbon during the rate-determining ionization step, promoting SN1 character. In contrast, 4-fluorobenzoyl chloride lacks this strong resonance stabilization and exhibits different kinetic behavior [2]. The two compounds cannot be substituted for one another in applications where reaction rate, solvent compatibility, or regioselectivity depend on the electronic properties of the acylating agent.

Electronic Effects Structure–Reactivity Relationships Acylation

Pharmaceutical Intermediates: Verified Role in FDA-Approved Drug Synthesis

4-Methoxybenzoyl chloride serves as a key acylating intermediate in the synthesis of multiple FDA-approved pharmaceuticals, providing an evidence-based validation of its utility in regulated manufacturing environments. Specifically, it is employed in the synthesis of aniracetam (a nootropic agent) via condensation with 2-pyrrolidinone [1]; amiodarone (a Class III antiarrhythmic) via Friedel–Crafts acylation with 2-butylbenzofuran [2]; raloxifene (a selective estrogen receptor modulator for osteoporosis) as a 4-methoxybenzoyl halide building block [3]; and benzbromarone (a uricosuric agent) via Friedel–Crafts acylation of 2-ethylbenzofuran [4]. This established role in commercial pharmaceutical synthesis distinguishes 4-methoxybenzoyl chloride from non-pharmaceutical-grade acyl chlorides that lack comparable regulatory and process validation.

Pharmaceutical Chemistry Drug Synthesis Process Chemistry

Spectral Characterization: Comprehensive Spectroscopic Database for Identity Confirmation

4-Methoxybenzoyl chloride is comprehensively characterized by a multi-technique spectroscopic dataset, including 7 NMR spectra, 6 FTIR spectra, 1 Raman spectrum, and 6 mass spectra (GC-MS) [1]. This extensive spectral library enables unambiguous identity confirmation and purity assessment in procurement and quality control workflows. In contrast, less common benzoyl chloride derivatives may lack comparable spectral reference data, complicating analytical method development and batch verification. The availability of validated NMR data (confirming structure) and FTIR spectral fingerprints provides objective criteria for incoming material acceptance and impurity profiling [2].

Analytical Chemistry Spectroscopy Quality Control

Evidence-Supported Application Scenarios for 4-Methoxybenzoyl Chloride (CAS 100-07-2) in Research and Industrial Procurement


Synthesis of Amiodarone Hydrochloride (Class III Antiarrhythmic Agent)

4-Methoxybenzoyl chloride participates in the Friedel–Crafts acylation of 2-butylbenzofuran to produce (2-butylbenzofuran-3-yl)(4-methoxyphenyl)ketone, a key intermediate in the synthesis of amiodarone hydrochloride [1]. Amiodarone is a World Health Organization Essential Medicine used for the treatment of ventricular tachycardia and ventricular fibrillation. The electronic properties of the para-methoxy group (Hammett σp = –0.27) [2] facilitate electrophilic aromatic substitution while providing the specific substitution pattern required for downstream demethylation to the active pharmaceutical ingredient. Procurement of 4-methoxybenzoyl chloride for this application is supported by established synthetic protocols and validated impurity profiles.

Synthesis of Aniracetam (Nootropic Cognitive Enhancer)

Aniracetam is synthesized via condensation of 2-pyrrolidinone with 4-methoxybenzoyl chloride using triethylamine in ether or sodium hydride in DMF [3]. The reaction exploits the electrophilic character of the acyl chloride toward amine nucleophiles to form the 1-(4-methoxybenzoyl)-2-pyrrolidinone core structure. The SN1-type ionization pathway of 4-methoxybenzoyl chloride favors reaction with weaker nucleophiles under mild conditions, contributing to the efficiency of this amide bond formation. Procurement for aniracetam synthesis requires high-purity material (≥99%) to minimize side reactions and ensure reproducible yields.

Radical Precursor in Visible-Light Photocatalysis for Heterocycle Synthesis

4-Methoxybenzoyl chloride functions as a radical precursor in visible-light photocatalysis, enabling the synthesis of diverse heterocyclic compounds under mild, environmentally benign conditions . This application leverages the compound‘s ability to generate acyl radicals upon photoredox activation, which subsequently participate in cyclization and cross-coupling reactions. The para-methoxy substituent modulates the redox properties of the benzoyl moiety, affecting radical stability and reactivity. Procurement for photocatalytic applications necessitates rigorous exclusion of moisture due to the compound’s sensitivity to hydrolysis [4] and may require material with low trace metal content to avoid catalyst poisoning.

Synthesis of Thiourea Derivatives as Antioxidant Lead Compounds

In a two-step protocol, 4-methoxybenzoyl chloride reacts with potassium thiocyanate (KSCN) to afford 4-methoxybenzoyl isothiocyanate, which is subsequently treated with various amines to produce thiourea derivatives [5]. Ten novel thiourea compounds synthesized via this route were characterized by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and evaluated for antioxidant activity using the DPPH radical scavenging assay [5]. The availability of comprehensive spectral reference data for 4-methoxybenzoyl chloride [6] facilitates characterization of these derivatives. Procurement for medicinal chemistry applications prioritizes analytical purity (≥97% by GC/T) to ensure reproducible biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.